molecular formula C23H27N3O5 B3576963 ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE

ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE

Cat. No.: B3576963
M. Wt: 425.5 g/mol
InChI Key: XRYSFICYLRQLEJ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine derivative.

    Acylation Reaction: The piperazine derivative is acylated with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The ethyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YL)PIPERAZINE: Similar structure but lacks the acetamido and ethyl ester groups.

    ETHYL 4-AMINOBENZOATE: Contains the ethyl ester and benzene ring but lacks the benzodioxole and piperazine moieties.

Uniqueness

ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE is unique due to its combination of a benzodioxole moiety, piperazine ring, and ethyl ester group, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-2-29-23(28)18-4-6-19(7-5-18)24-22(27)15-26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)31-16-30-20/h3-8,13H,2,9-12,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYSFICYLRQLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE

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